Zaltoprofen

COX-2 selectivity NSAID pharmacology in vitro enzyme assay

Zaltoprofen (CAS 89482-00-8) delivers a unique dual mechanism—preferential COX-2 inhibition (IC50 COX-2 0.34 μM, COX-1 1.3 μM; 3.8-fold selectivity) plus bradykinin-induced nociceptive response blockade independent of receptor antagonism. This secondary pathway is absent in loxoprofen, diclofenac, and ibuprofen, making Zaltoprofen indispensable for pain and neurogenic inflammation studies where standard NSAIDs introduce confounding variables. Rapid oral absorption (tmax ~1.46 h) and a ~5 h half-life enable precise dosing in animal models and early-phase investigations. Procure Zaltoprofen to eliminate mechanistic gaps in your COX-2 and bradykinin research.

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
CAS No. 89482-00-8
Cat. No. B1682368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen
CAS89482-00-8
SynonymsZaltoprofen;  CN-100;  CN100;  CN 100
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
InChIInChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyMUXFZBHBYYYLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaltoprofen CAS 89482-00-8: A Preferential COX-2 Inhibitor NSAID for In Vivo and In Vitro Research Applications


Zaltoprofen (CAS 89482-00-8), a propionic acid derivative NSAID, is characterized as a preferential cyclooxygenase-2 (COX-2) inhibitor with reported IC50 values of 1.3 μM for COX-1 and 0.34 μM for COX-2, yielding a COX-2/COX-1 selectivity ratio of approximately 3.8-fold [1]. Beyond COX inhibition, this compound exhibits a distinct secondary mechanism, inhibiting bradykinin-induced nociceptive responses without blocking bradykinin receptors, a property not observed in many comparator NSAIDs [2]. Zaltoprofen demonstrates oral bioavailability with rapid absorption (tmax approximately 1.46 ± 0.83 hours) and a terminal elimination half-life of 4.96 ± 2.97 hours [3]. These pharmacological characteristics position Zaltoprofen as a valuable research tool for investigating COX-2-mediated inflammatory pathways and bradykinin-related pain mechanisms.

Why Generic Substitution Among NSAIDs Is Not Scientifically Valid: The Zaltoprofen Differentiation


NSAIDs within the same therapeutic class exhibit marked heterogeneity in COX-1/COX-2 selectivity profiles, secondary pharmacological mechanisms, and clinical safety outcomes. Zaltoprofen occupies a distinct intermediate COX-2 selectivity position, differentiating it from highly COX-2-selective agents like etodolac and non-selective inhibitors like indomethacin [1]. Critically, Zaltoprofen possesses a unique dual mechanism—combining preferential COX-2 inhibition with bradykinin-induced pain response blockade independent of bradykinin receptor antagonism—that is absent in direct comparators such as loxoprofen, diclofenac, and ibuprofen [2]. Consequently, substituting Zaltoprofen with another NSAID may introduce uncontrolled variables in experimental models, including altered gastric prostaglandin suppression and divergent antinociceptive pathways. The following quantitative evidence guide substantiates these differential characteristics, enabling informed selection for research and procurement decisions.

Quantitative Comparative Evidence for Zaltoprofen Against Closest NSAID Analogs


COX-2 Selectivity Ratio: Zaltoprofen Exhibits 3.8-Fold Preferential Inhibition Over COX-1

Zaltoprofen demonstrates preferential COX-2 inhibition with a COX-2/COX-1 selectivity ratio of 3.8 (calculated as IC50 COX-1 / IC50 COX-2 = 1.3 μM / 0.34 μM) [1]. In a clinical consideration study classifying NSAIDs by COX-2 selectivity, Zaltoprofen was categorized within the 'intermediate COX-2 selectivity' group, alongside loxoprofen-SRS (active metabolite) and ibuprofen, while diclofenac was placed in the 'high COX-2 selectivity' group and indomethacin in the 'lowest COX-2 selectivity' (highest COX-1 selectivity) group [2]. This intermediate selectivity profile predicts a distinct gastric safety profile compared to non-selective agents, without the elevated cardiovascular concerns associated with highly selective COX-2 inhibitors.

COX-2 selectivity NSAID pharmacology in vitro enzyme assay

Clinical Noninferiority to Loxoprofen in Acute Respiratory Infection: Antipyretic and Analgesic Equivalence Confirmed in 322-Patient RCT

In a multicenter, double-blind, randomized, placebo-controlled trial involving 322 evaluable patients with acute upper respiratory tract infection (URTI), single-dose Zaltoprofen 160 mg demonstrated noninferior antipyretic and analgesic efficacy compared to loxoprofen sodium 60 mg over a 4-hour post-dose evaluation period [1]. Both active treatment groups exhibited significant reductions in body temperature and summary VAS pain scores relative to baseline and placebo (p-values not explicitly provided in abstract but described as 'significant decreases'). The noninferiority finding was replicated in a subset of 73 influenza virus antigen-positive patients. This study establishes that Zaltoprofen provides equivalent clinical efficacy to the widely used Japanese NSAID loxoprofen in this acute inflammatory pain model.

antipyretic efficacy analgesic RCT upper respiratory tract infection

Clinical Noninferiority to Diclofenac in Knee Osteoarthritis: 4-Week RCT Confirms Equivalent Efficacy and Safety

A 4-week, multicentric, randomized, double-blind, double-dummy trial in 213 patients with active primary knee osteoarthritis demonstrated that Zaltoprofen 80 mg t.i.d. is clinically noninferior to diclofenac 50 mg t.i.d. [1]. Both treatment groups showed significant improvement (p < 0.001) in pain intensity, functional status, and pain relief from baseline at each weekly visit, with no statistically significant difference between the two groups. Global assessment ratings by both patients and investigators were comparable (p > 0.05), and both medications were well tolerated with no incidence of serious adverse events. These findings establish Zaltoprofen as an equivalent alternative to diclofenac, one of the most widely prescribed NSAIDs globally.

osteoarthritis diclofenac comparator chronic pain RCT

Bradykinin-Induced Pain Response Inhibition: A Unique Secondary Mechanism Not Shared by Loxoprofen or Diclofenac

Zaltoprofen possesses a unique secondary antinociceptive mechanism: inhibition of bradykinin-induced pain responses without blocking bradykinin receptors [1]. This property was demonstrated in a rat model where Zaltoprofen potently inhibited nociceptive responses induced by retrograde infusion of bradykinin into the right common carotid artery, an effect not observed with comparator NSAIDs including loxoprofen and diclofenac. The mechanism is thought to involve blockade of protein kinase C (PKC) activation downstream of bradykinin B2 receptor stimulation . This dual mechanism—preferential COX-2 inhibition combined with bradykinin pathway modulation—is not documented for standard comparator NSAIDs such as loxoprofen, diclofenac, or ibuprofen, representing a significant differentiator for research applications focused on neurogenic inflammation and complex pain states.

bradykinin antagonism nociception dual mechanism

Pharmacokinetic Profile: Rapid Absorption and Predictable Exposure Support Research Dosing Schedules

Zaltoprofen exhibits favorable and well-characterized pharmacokinetics in humans. Following oral administration, Zaltoprofen is rapidly absorbed with a tmax of 1.46 ± 0.83 hours and demonstrates a terminal elimination half-life of 4.96 ± 2.97 hours [1]. The Cmax and AUC0-24 values are proportional to administered dose across an 80-240 mg range. Multiple-dose pharmacokinetic parameters were similar to single-dose values, indicating no significant drug accumulation. Total absorption is reported at approximately 82% of the administered dose [2]. In comparison, loxoprofen (as its active metabolite loxoprofen-SRS) has a shorter half-life of approximately 1.5-2 hours, while diclofenac has a half-life of 1-2 hours. The longer half-life of Zaltoprofen relative to loxoprofen may confer sustained target engagement in experimental models.

pharmacokinetics bioavailability dose proportionality

Population Pharmacokinetic Modeling Identifies CrCL and Albumin as Key Covariates for Precision Dosing

A population pharmacokinetic (PPK) study in healthy adults established a two-compartment model with first-order absorption for Zaltoprofen, identifying creatinine clearance (CrCL) and serum albumin levels as significant covariates affecting interindividual pharmacokinetic variability [1]. CrCL exhibited a positive correlation with Zaltoprofen clearance (CL/F), while albumin levels showed a negative correlation. Notably, CYP2C9 genetic polymorphisms (*1/*1 vs. *1/*3) were not significant covariates, simplifying dosing considerations compared to NSAIDs with substantial CYP2C9 pharmacogenetic variability such as celecoxib or ibuprofen. Model simulations demonstrated that steady-state plasma exposure could be significantly reduced in individuals with high CrCL (130 mL/min) and low albumin (3.5 g/dL), suggesting that dose adjustments may be warranted in specific patient populations.

population PK precision medicine covariate modeling

Optimal Research and Industrial Application Scenarios for Zaltoprofen Based on Quantitative Evidence


In Vivo and In Vitro Studies Requiring Intermediate COX-2 Selectivity with Documented Gastric Safety Profile

Zaltoprofen's 3.8-fold preferential COX-2 inhibition and classification as an 'intermediate COX-2 selectivity' NSAID make it ideal for research models where partial COX-1 sparing is required to minimize gastric prostaglandin suppression while avoiding the cardiovascular concerns associated with highly selective COX-2 inhibitors. This profile is supported by comparative selectivity data from intact cell assays and clinical safety classifications [1].

Neurogenic Inflammation and Bradykinin-Mediated Pain Pathway Research

The unique dual mechanism of Zaltoprofen—combining preferential COX-2 inhibition with bradykinin-induced nociceptive response blockade independent of receptor antagonism—positions it as a valuable tool for investigating neurogenic inflammation and complex pain states. This property is not shared by loxoprofen, diclofenac, or ibuprofen, making Zaltoprofen the preferred choice for studies exploring non-COX-mediated antinociceptive pathways [2].

Clinical Research Protocols Where Loxoprofen or Diclofenac Are Standard Comparators

Zaltoprofen has been validated in rigorous head-to-head randomized controlled trials demonstrating noninferiority to both loxoprofen (in acute URTI) and diclofenac (in knee osteoarthritis) [3][4]. These data support the use of Zaltoprofen as a research-grade alternative in protocols where these comparator NSAIDs are standard agents, with the added benefit of a unique bradykinin pathway mechanism.

Preclinical Pharmacokinetic and Toxicology Studies Requiring Predictable Exposure

Zaltoprofen exhibits dose-proportional pharmacokinetics, rapid absorption (tmax ~1.46 h), and a half-life of approximately 5 hours [5]. These well-characterized PK parameters, combined with population PK modeling identifying CrCL and albumin as key covariates, enable precise experimental design and dosing schedule optimization in both animal models and early-phase clinical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaltoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.